molecular formula C16H12BrCl2NO3 B2357994 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate CAS No. 1794741-66-4

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate

Cat. No.: B2357994
CAS No.: 1794741-66-4
M. Wt: 417.08
InChI Key: PCLJMSXLAVULOD-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate typically involves a multi-step process. One common method includes the reaction of 3-bromobenzylamine with 3,4-dichlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ethyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-substrate complexes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate
  • 2-((3-Fluorobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate
  • 2-((3-Methylbenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate

Uniqueness

2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. The combination of these halogens can enhance its potency and specificity in various applications compared to its analogs.

Properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2NO3/c17-12-3-1-2-10(6-12)8-20-15(21)9-23-16(22)11-4-5-13(18)14(19)7-11/h1-7H,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLJMSXLAVULOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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